molecular formula C23H23N3O6 B5156618 3-[4-(2-Ethylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one

3-[4-(2-Ethylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one

Cat. No.: B5156618
M. Wt: 437.4 g/mol
InChI Key: KIQYLWXLBOYAKM-UHFFFAOYSA-N
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Description

3-[4-(2-Ethylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a piperazine ring substituted with an ethylphenyl group, a carbonyl group, and a nitrochromenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Ethylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Mechanism of Action

The mechanism of action of 3-[4-(2-Ethylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-Ethylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

3-[4-(2-ethylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6/c1-3-15-6-4-5-7-19(15)24-8-10-25(11-9-24)22(27)18-13-16-12-17(26(29)30)14-20(31-2)21(16)32-23(18)28/h4-7,12-14H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQYLWXLBOYAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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